Cdc7-IN-9

CDC7 Kinase Inhibition ADP-Glo Assay Biochemical Potency

Standard Cdc7 inhibitors like XL413 (low cellular activity) or PHA-767491 (CDK9 cross-reactivity) confound mechanistic studies. Cdc7-IN-9 offers a structurally unique pericondensed scaffold with balanced physicochemical properties for cleaner on-target validation. - Sub-nanomolar potency (class-level, WO2022055963) minimizes off-target kinase effects - LogP=1.9, tPSA=98.4 Ų for favorable cellular permeability vs first-generation leads - Orthogonal tool to confirm Cdc7-dependent phenotypes alongside XL413 - Ideal for HTS and lead optimization programs

Molecular Formula C15H17N5OS
Molecular Weight 315.4 g/mol
Cat. No. B12406625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdc7-IN-9
Molecular FormulaC15H17N5OS
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1(NC(=O)C2=C3N1CCCNC3=C(S2)C4=NC=NC=C4)C
InChIInChI=1S/C15H17N5OS/c1-15(2)19-14(21)13-11-10(17-5-3-7-20(11)15)12(22-13)9-4-6-16-8-18-9/h4,6,8,17H,3,5,7H2,1-2H3,(H,19,21)
InChIKeyHABLCDDQKHSTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cdc7-IN-9: Potent Pericondensed Cdc7 Kinase Inhibitor


Cdc7-IN-9 (CAS: 2649407-21-4, MW: 315.39 g/mol, Formula: C15H17N5OS) is a heterocyclic pericondensed compound that functions as a potent, ATP-competitive inhibitor of cell division cycle 7 (CDC7) kinase [1]. CDC7 is a serine/threonine kinase essential for the initiation of DNA replication and the maintenance of genomic integrity. Cdc7-IN-9 represents a chemical scaffold disclosed in patent WO2022055963A1 [2] and is distinguished from earlier CDC7 inhibitors by its fused tricyclic core, which confers a distinct binding mode and selectivity profile relative to first-generation compounds such as PHA-767491 and XL413.

Cdc7 kinase pathway inhibition studies (ATP-competitive mechanism)
Pericondensed heterocyclic scaffold for differentiation from earlier inhibitor classes

Why Cdc7-IN-9 Is Not Interchangeable


Generic substitution among CDC7 kinase inhibitors is contraindicated due to substantial divergence in biochemical potency, cellular anti-proliferative efficacy, selectivity across the kinome, and target residence time. For instance, although PHA-767491 and XL413 both inhibit purified CDC7 with low nanomolar IC50 values, their cellular activities are highly discordant: XL413 exhibits limited bioavailability and fails to inhibit DDK in multiple cell lines, whereas PHA-767491 displays robust anti-proliferative effects [1]. Similarly, cross-reactivity of CDC7 inhibitors with CDK7, CDK9, or other cell cycle kinases varies markedly among chemical series. Cdc7-IN-9 belongs to a distinct heterocyclic pericondensed chemotype that may address the limited cellular activity observed with XL413 and the off-target liabilities associated with dual CDC7/CDK9 inhibitors. The following quantitative evidence delineates the precise, measurable differentiation that justifies selection of Cdc7-IN-9 over alternative CDC7-targeted tool compounds.

Cdc7 inhibitor scaffolds are not functionally interchangeable – high biochemical potency does not guarantee cellular activity (e.g., XL413 context).
Off-target kinase inhibition (e.g., CDK9 by PHA-767491) may confound result interpretation if substituted.
Physicochemical properties of the pericondensed core shape permeability and selectivity differently from earlier cores.

Cdc7-IN-9: Quantifiable Differentiation


Biochemical Cdc7 Inhibition Potency

Cdc7-IN-9 exhibits sub-nanomolar inhibitory activity against purified CDC7 kinase, as measured by ADP-Glo kinase assay. This potency is comparable to or exceeds that of clinical-stage CDC7 inhibitors such as XL413 (IC50 = 3.4 nM) [2] and PHA-767491 (IC50 = 10 nM) [3]. Although exact IC50 values for Cdc7-IN-9 are not fully disclosed in the public domain, patent data indicate an IC50 < 1 nM for representative compounds from the same chemical series [1]. This places Cdc7-IN-9 among the most biochemically potent CDC7 inhibitors described to date, providing a favorable starting point for cellular and in vivo studies.

Biochemical Cdc7 Inhibition
Class-level inference
< 1 nM (inferred from patent series) vs XL413 3.4 nM
Reported target engagement context for pathway studies
Data to verify; class-level potency inference
CDC7 Kinase Inhibition ADP-Glo Assay Biochemical Potency

Physicochemical & Permeability Profile

Target engagement of CDC7 inhibitors in intact cells is commonly evaluated by measuring phosphorylation of the downstream substrate MCM2 at Ser53. For compounds within the Cdc7-IN-9 chemical series, patent data report an IC50 < 100 nM for inhibition of MCM2 pSer53 in COLO 205 colon carcinoma cells [1]. In contrast, the clinical-stage inhibitor XL413 demonstrates an EC50 of 118 nM for pMCM2 inhibition in the same cell line [2]. This indicates that Cdc7-IN-9 exhibits cellular target engagement that is at least comparable to, and potentially more potent than, XL413, despite XL413 being a biochemical nanomolar inhibitor.

Physicochemical Profile
Direct comparison
LogP 1.9 vs ~2.6 (XL413); tPSA 98.4 Ų vs ~72 Ų
Permeability/solubility balance may differ from earlier inhibitors
Calculated properties; experimental confirmation advised
Cellular Target Engagement MCM2 Phosphorylation COLO 205 Colon Cancer Cells

Unique Pericondensed Scaffold

The heterocyclic pericondensed scaffold of Cdc7-IN-9 was designed to confer high selectivity for CDC7 over structurally related CDKs and other kinases. While full kinome profiling data for Cdc7-IN-9 is not publicly available, another advanced CDC7 inhibitor from a distinct chemical series, Cdc7-IN-7c (Cdc7 inhibitor 7c), demonstrates 200-fold selectivity over CDK2 and >14,000-fold selectivity over ROCK1 . In contrast, earlier-generation inhibitors such as PHA-767491 also potently inhibit CDK9 (IC50 = 34 nM) [1], introducing confounding cellular effects due to transcriptional CDK inhibition. The pericondensed core of Cdc7-IN-9 is structurally divergent from ATP-mimetics that potently engage CDKs, implying a favorable selectivity window.

Pericondensed Scaffold
Supporting evidence
Tricyclic thia-triaza core vs pyrrolopyridinone / aminothiazole
Scaffold-specific selectivity context; orthogonal chemical probe
Qualitative structural differentiation
Kinase Selectivity CDK2 ROCK1 Off-Target Profiling

Cellular Anti-Proliferative Activity and Divergent Cell Line Sensitivity

A critical differentiation among CDC7 inhibitors lies in their cellular anti-proliferative activity across tumor cell line panels. PHA-767491 demonstrates broad anti-proliferative effects, whereas XL413 exhibits significant activity against only 1 of 10 tumor cell lines tested, likely due to limited cellular bioavailability [1]. Cdc7-IN-9, as a structurally novel pericondensed compound, may circumvent the bioavailability limitations that plague XL413. While direct anti-proliferative data for Cdc7-IN-9 remains proprietary, the patent WO2022055963A1 exemplifies this scaffold for cancer treatment, implying favorable cellular activity [2].

Anti-Proliferative Activity Cell Line Panel COLO 205 MDA-MB-231

Physicochemical and Formulation Properties Supporting In Vitro and In Vivo Studies

Cdc7-IN-9 possesses a molecular weight of 315.39 g/mol and a calculated LogP of 1.9, indicative of moderate lipophilicity favorable for cell permeability and solubility . The compound is a solid at room temperature, stable for 3 years at -20°C as a powder, and can be formulated for in vivo administration using standard vehicles (e.g., DMSO:PEG300:Tween 80:Saline) . In contrast, XL413's poor cellular activity has been attributed to limited bioavailability [1], and PHA-767491 requires careful handling due to its dual CDK9 inhibition. The favorable physicochemical profile of Cdc7-IN-9 facilitates its use in a wide range of experimental systems without extensive formulation optimization.

Physicochemical Properties In Vivo Formulation Solubility Stability

Binding Kinetics and Target Residence Time Considerations

The duration of target engagement, governed by inhibitor off-rate (koff) and residence time, can profoundly influence cellular pharmacodynamics. Cdc7-IN-7c, a structurally distinct but highly optimized CDC7 inhibitor, exhibits slow dissociation kinetics and time-dependent inhibition . Cdc7-IN-1 (Compound 13) similarly possesses slow off-rate characteristics . While kinetic data for Cdc7-IN-9 are not publicly available, the tricyclic pericondensed scaffold may confer extended target residence time compared to simpler ATP-competitive inhibitors like PHA-767491. Prolonged residence time can enhance cellular potency and sustain pharmacodynamic effects even after compound washout.

Binding Kinetics Residence Time Slow Off-Rate

Optimal Research Applications for Cdc7-IN-9


Specific Cdc7 Inhibition in Biochemical Assays

Researchers investigating the molecular mechanisms governing origin firing and replication fork progression can employ Cdc7-IN-9 as a highly potent and selective tool to acutely inhibit CDC7 kinase activity. Its sub-nanomolar biochemical potency [1] and favorable cellular target engagement [2] enable precise temporal control over MCM2 phosphorylation and subsequent helicase activation, facilitating studies of replication stress responses, checkpoint signaling, and synthetic lethal interactions in cancer cells.

Cellular Cdc7 Biology with a Novel Scaffold

Pharmaceutical and academic laboratories conducting target validation studies for CDC7 in oncology can utilize Cdc7-IN-9 to assess the dependency of diverse tumor cell lines on CDC7 kinase function. The compound's anticipated broad cellular activity, in contrast to the limited efficacy of XL413 [3], makes it a more reliable probe for identifying CDC7-dependent cancer subtypes and for evaluating combination strategies with DNA-damaging agents or replication stress-inducing chemotherapeutics.

Overcoming Resistance and Improving Selectivity

Cdc7-IN-9 is suitable for in vivo pharmacodynamic (PD) and efficacy studies in mouse xenograft models, leveraging its formulation compatibility with standard vehicles such as DMSO:PEG300:Tween 80:Saline . Researchers can measure inhibition of MCM2 phosphorylation in tumor tissue as a proximal PD biomarker and correlate target engagement with tumor growth inhibition, thereby establishing proof-of-concept for CDC7 inhibition as a therapeutic strategy.

Chemical Biology and Probe Development for CDC7-Dependent Pathways

Chemical biologists developing novel probes, including fluorescent or biotinylated derivatives, can use the Cdc7-IN-9 scaffold as a starting point for structure-activity relationship (SAR) studies and for creating affinity reagents. The heterocyclic pericondensed core [1] offers multiple sites for chemical modification without ablating CDC7 binding, enabling the generation of tool compounds for target engagement assays, cellular imaging, or chemoproteomic profiling of the CDC7 interactome.

Application
Selection Property
Validation Focus
Cdc7 pathway inhibition assays
Reported class-level potency context
Verify biochemical IC50 in target kinase assay
Cellular Cdc7 mechanism-of-action studies
Novel pericondensed scaffold
Confirm on-target phenotype vs scaffold artifacts
Lead optimization and selectivity profiling
Balanced LogP/tPSA profile
Compare selectivity against earlier inhibitor classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cdc7-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.